phenyl 3-fluorobenzoate

Description

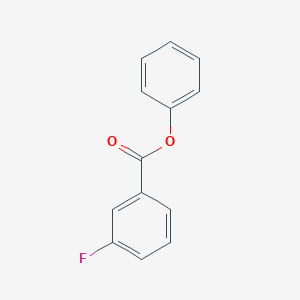

Phenyl 3-fluorobenzoate is an aromatic ester derived from 3-fluorobenzoic acid and phenol. Its structure consists of a benzoate moiety with a fluorine atom at the meta position (C3) of the benzene ring, esterified to a phenyl group. This compound is notable for its unique physicochemical properties, influenced by the electron-withdrawing fluorine substituent, which enhances the electrophilicity of the ester group and alters its stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C13H9FO2 |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

phenyl 3-fluorobenzoate |

InChI |

InChI=1S/C13H9FO2/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9H |

InChI Key |

DIDWZIWYRUFMSZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: phenyl 3-fluorobenzoate can be synthesized through the esterification of 3-fluorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of 3-fluorobenzoic acid, phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: phenyl 3-fluorobenzoate

Comparison with Similar Compounds

Key Observations :

- Ester Group : The phenyl ester group imparts lower volatility compared to methyl or ethyl esters, making it more suitable for solid-phase applications .

Reactivity and Metabolic Pathways

- Degradation: 3-Fluorobenzoate derivatives are metabolized via microbial pathways into intermediates like 3-fluorocyclohexadiene carboxylate, eventually yielding succinyl-CoA and CO₂. This pathway is shared with non-fluorinated benzoates but proceeds slower due to fluorine’s electronegativity .

- Chemical Reactivity : The fluorine atom increases resistance to nucleophilic attack compared to chloro- or nitro-substituted benzoates, as observed in hydrolysis studies of methyl 3-fluorobenzoate .

Q & A

Basic: What are the standard synthetic routes for phenyl 3-fluorobenzoate, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via esterification of 3-fluorobenzoic acid with phenol derivatives. Key considerations include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide) improve esterification efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic substrates.

- Temperature control : Excessive heat may lead to fluorodecarboxylation side reactions, reducing yield .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

Basic: How do researchers select analytical techniques to quantify this compound in complex matrices?

Analytical workflows prioritize sensitivity and specificity:

- Chromatography : Reverse-phase HPLC with C18 or 5% phenyl columns (e.g., DB-5) separates fluorinated analogs effectively .

- Detection : UV-Vis (λ~254 nm) or fluorescence detection exploits the compound’s aromatic/fluorinated properties.

- Mass spectrometry : LC-MS/MS provides structural confirmation via fragmentation patterns (e.g., m/z 140 for the benzoate ion) .

Advanced: What experimental strategies resolve contradictions in reported metabolic pathways of this compound derivatives?

Contradictions arise from interspecies variability in microbial degradation. For example:

- Pathway divergence : Pseudomonas sp. B13 metabolizes 3-fluorobenzoate via 1,6-dioxygenation, yielding non-toxic 4-fluorocatechol, while Acinetobacter strains favor 1,2-dioxygenation, producing cytotoxic 3-fluorocatechol .

- Methodological validation : Use isotopic labeling (e.g., -NMR) to track intermediates and flux analysis to quantify pathway dominance .

- Strain engineering : CRISPR-Cas9 modification of dioxygenase genes in model organisms (e.g., Sphingomonas) can standardize pathway studies .

Advanced: How do researchers design experiments to mitigate toxicity from fluorinated intermediates during biodegradation studies?

Toxic intermediates like 3-fluorocatechol require:

- Real-time monitoring : Electrochemical sensors or SERS (surface-enhanced Raman spectroscopy) detect transient intermediates without sample destruction .

- Bioreactor optimization : Controlled oxygen tension and pH (6.5–7.5) minimize accumulation of reactive intermediates .

- Enzyme inhibition studies : Competitive inhibitors (e.g., 3-fluorophenol) block harmful pathways while promoting detoxification routes .

Basic: What computational tools predict the physicochemical properties of this compound for experimental design?

- Quantum chemistry : DFT calculations (e.g., Gaussian) model electronic effects of fluorine substitution on ester bond stability.

- Solubility prediction : COSMO-RS simulations estimate solubility in organic/aqueous mixtures, guiding solvent selection .

- Crystallography : SHELX software refines X-ray diffraction data to resolve steric effects of the fluorophenyl group .

Advanced: How do researchers address variability in enzymatic activity across bacterial strains metabolizing this compound?

- Enzyme kinetics : Michaelis-Menten parameters (, ) for dioxygenases quantify substrate specificity differences .

- Proteomics : LC-MS/MS identifies strain-specific isoforms of catabolic enzymes (e.g., catechol 1,2-dioxygenase).

- Comparative genomics : Phylogenetic analysis links metabolic efficiency to gene cluster organization (e.g., parABC operons in Paracoccus) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Fluorinated aromatics require nitrile gloves and fume hoods to prevent dermal/ inhalation exposure.

- Waste disposal : Neutralization with alkaline solutions (pH >10) degrades fluorinated esters before disposal.

- Toxicity screening : In vitro assays (e.g., Ames test) assess mutagenicity of intermediates .

Advanced: How can multivariate data analysis improve interpretation of this compound’s environmental fate studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.